![molecular formula C25H23N5O2S B3019822 5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105232-17-4](/img/structure/B3019822.png)

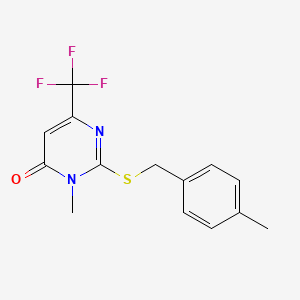

5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a derivative of thiazolo[4,5-d]pyridazinone, which is a class of compounds known for their potential biological activities. The thiazolo[4,5-d]pyridazinone scaffold is a core structure in various compounds that have been synthesized and evaluated for different pharmacological properties, including anticancer, analgesic, anti-inflammatory, and cardiotonic activities .

Synthesis Analysis

The synthesis of related thiazolo[4,5-d]pyridazinone derivatives typically involves the reaction of suitable precursors such as amino-substituted thiazoles with hydrazine or other reagents to form the desired heterocyclic system . The yields for such reactions are generally high, ranging from 78% to 87%, indicating a robust synthetic route. The synthesis process is often followed by characterization using techniques like NMR spectroscopy and mass spectrometry to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyridazinone derivatives is confirmed using spectral data and, in some cases, single-crystal X-ray diffraction analysis . These compounds typically exhibit a planar topography, which can be crucial for their interaction with biological targets. The presence of various substituents on the core structure can significantly influence the compound's biological activity and pharmacokinetic properties .

Chemical Reactions Analysis

Thiazolo[4,5-d]pyridazinone derivatives can undergo various chemical reactions depending on their substituents. For instance, compounds with amino or hydrazino groups can potentially participate in further synthetic modifications or form complexes with biological targets . The reactivity of these compounds is an essential factor in their biological activity and can be exploited to synthesize more potent derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[4,5-d]pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like phenyl, pyrrolidinyl, and indolinyl groups can affect these properties and, consequently, the compound's bioavailability and efficacy . The presence of electron-withdrawing or electron-donating groups can also impact the compound's reactivity and interaction with biological targets .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various proteins and receptors, influencing cellular processes .

Mode of Action

It’s worth noting that the thiazolo[5,4-d]thiazole moiety, a core part of this compound, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may interact with its targets through π–π interactions, leading to changes in the targets’ functions .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular processes .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities, suggesting that this compound may also have significant molecular and cellular effects .

Propiedades

IUPAC Name |

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S/c31-20(29-15-12-17-8-4-5-11-19(17)29)16-30-24(32)22-23(21(27-30)18-9-2-1-3-10-18)33-25(26-22)28-13-6-7-14-28/h1-5,8-11H,6-7,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMDHJCZZVSNQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCC5=CC=CC=C54)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B3019739.png)

![1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B3019740.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3019743.png)

![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3019744.png)

![5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3019746.png)

![5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3019753.png)

![4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B3019756.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3019757.png)